molecular formula C14H24N2O4 B14568122 Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- CAS No. 61571-21-9

Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-

Cat. No.: B14568122
CAS No.: 61571-21-9
M. Wt: 284.35 g/mol
InChI Key: POPVGKXCIHBUQT-UHFFFAOYSA-N
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Description

These are amino acids having an amino group attached to the gamma carbon atom . This compound is characterized by its unique structure, which includes a butanoic acid backbone with a cyclohexylamino carbonyl group attached.

Preparation Methods

The synthesis of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- typically involves the reaction of butanoic acid derivatives with cyclohexylamine under specific conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of butanoic acid and the amino group of cyclohexylamine . Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.

Chemical Reactions Analysis

Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the amino or carbonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction can affect various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- can be compared with other gamma amino acids and derivatives, such as:

The uniqueness of butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl- lies in its specific structure and the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61571-21-9

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-(cyclohexylcarbamoylcarbamoyl)-2-ethylbutanoic acid

InChI

InChI=1S/C14H24N2O4/c1-3-14(4-2,12(18)19)11(17)16-13(20)15-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,18,19)(H2,15,16,17,20)

InChI Key

POPVGKXCIHBUQT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(=O)NC1CCCCC1)C(=O)O

Origin of Product

United States

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